molecular formula C3H5N5O B1296314 2-(1h-Tetrazol-1-yl)acetamide CAS No. 26476-16-4

2-(1h-Tetrazol-1-yl)acetamide

Cat. No.: B1296314
CAS No.: 26476-16-4
M. Wt: 127.11 g/mol
InChI Key: RICZCZUKMDBBBR-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-1-yl)acetamide is a valuable chemical scaffold in medicinal and organic chemistry research. Its structure, incorporating both acetamide and tetrazole moieties, makes it a versatile intermediate for developing new active compounds. The tetrazole ring is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and bioavailability in drug molecules . Researchers utilize this compound and its derivatives as key precursors in synthetic routes. For instance, similar tetrazolyl acetamide structures have been identified as important impurities or intermediates in the synthesis of antibiotic drugs, such as Cefazolin, highlighting their role in pharmaceutical development and quality control . Furthermore, tetrazole-acetamide hybrids are subjects of investigation in their own right; studies on analogous structures have demonstrated promising anti-inflammatory activity, with some compounds showing efficacy greater than the standard drug ibuprofen in preclinical models . The mechanism of action for such active derivatives often involves interaction with enzymatic targets like cyclooxygenases (COX-1 and COX-2), as revealed through molecular docking studies . This product is provided as a high-quality reference standard, accompanied by comprehensive analytical data to ensure identity and purity. It is intended solely for research applications in laboratory settings, including analytical method development, validation, and synthetic chemistry, and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZCZUKMDBBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301220
Record name 2-(1h-tetrazol-1-yl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26476-16-4
Record name NSC141861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1h-tetrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity

General Synthetic Routes to 2-(1H-Tetrazol-1-yl)acetamide

The synthesis of this compound can be broadly approached through three main pathways: the reaction of pre-formed acetamide (B32628) and tetrazole moieties, the alkylation of the tetrazole ring, and the formation of the tetrazole ring from a suitable precursor already bearing the acetamide side chain.

One of the most direct methods for the synthesis of this compound and its derivatives involves the coupling of a tetrazole salt with a haloacetamide. Typically, this involves the reaction of 1H-tetrazole with a 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base. The base deprotonates the acidic N-H of the tetrazole ring, forming a tetrazolate anion which then acts as a nucleophile, displacing the halide from the acetamide.

The reaction conditions for this type of synthesis are crucial for achieving good yields and minimizing side products. Common solvents include acetonitrile (B52724), dimethylformamide (DMF), and alcohols. The choice of base can also influence the reaction outcome, with inorganic bases like potassium carbonate or sodium hydride being frequently employed.

ReactantsBaseSolventProduct
1H-Tetrazole, 2-ChloroacetamideK2CO3AcetonitrileThis compound
5-Substituted-1H-tetrazole, N-Aryl-2-chloroacetamideK2CO3Acetonitrile2-(5-Substituted-1H-tetrazol-1-yl)-N-arylacetamide

This table presents generalized reaction conditions for the synthesis of this compound and its derivatives via the reaction of tetrazoles with haloacetamides.

N-alkylation is a fundamental and widely utilized strategy for the synthesis of 1-substituted tetrazoles, including this compound. This approach involves the reaction of the tetrazole ring with an alkylating agent containing the acetamide moiety. A prime example is the reaction of 1H-tetrazole with 2-chloroacetamide.

The N-alkylation of the tetrazole ring can lead to two possible isomers: the 1-substituted and the 2-substituted product. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the tetrazole ring (if any), the alkylating agent, the solvent, and the reaction conditions. For the synthesis of this compound, the desired product is the N1-alkylated isomer. Studies have shown that the N-alkylation of 5-substituted tetrazoles with N-(p-substituted phenyl)-2-chloroacetamide in the presence of potassium carbonate in refluxing acetonitrile can yield the corresponding tetrazole-acetamide derivatives in good yields. nih.gov

An alternative synthetic strategy involves the construction of the tetrazole ring from a precursor that already contains the acetamide functional group. The most common method for forming the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.com

In the context of synthesizing this compound, this would involve a precursor such as N-substituted cyanoacetamide. The cyano group (-C≡N) of the acetamide derivative can undergo a cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a catalyst or an acid, to form the tetrazole ring. This method is advantageous as it allows for the introduction of various substituents on the acetamide nitrogen prior to the formation of the tetrazole ring. A variety of 5-substituted 1H-tetrazoles have been synthesized from readily available N-substituted cyanoacetamides. nih.govacs.org

Multicomponent Reactions (MCRs) for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool for the synthesis of complex molecules, including derivatives of this compound. acs.org MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from simple starting materials.

For the synthesis of tetrazole derivatives, the Ugi and Passerini reactions are notable examples of MCRs. For instance, N-substituted 2-isocyanoacetamides can be treated with trimethylsilyl (B98337) azide in the presence of an aldehyde or ketone and an amine in an Ugi-type reaction to produce a library of 1-substituted-1H-tetrazoles. nih.govacs.org This approach allows for the rapid and efficient generation of a wide range of derivatives of this compound with diverse substituents on the acetamide nitrogen.

MCR TypeReactantsProduct
Ugi-tetrazoleIsocyanide, Aldehyde/Ketone, Amine, Azideα-Aminoacyl-tetrazole
Passerini-tetrazoleIsocyanide, Aldehyde/Ketone, Azideα-Acyloxy-tetrazole

This table outlines the general components and products of Ugi and Passerini multicomponent reactions for the synthesis of tetrazole derivatives.

Nucleophilic Substitution Reactions in Derivative Formation

The this compound scaffold can be further functionalized through nucleophilic substitution reactions. While the tetrazole ring itself is generally stable, the acetamide portion of the molecule, particularly if it contains a suitable leaving group, can be a site for such reactions.

For example, if a derivative of this compound is synthesized with a halogen on the carbon adjacent to the carbonyl group (α-haloacetamide derivative), this halogen can be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of a diverse library of derivatives.

Furthermore, the synthesis of 2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}acetamide is achieved through a nucleophilic substitution reaction where 2-chloro-N-(benzothiazole-2-yl)acetamide reacts with 1-(2,4-difluorophenyl)-1H-tetrazole-5-thiol. researchgate.net In this case, the thiol group acts as the nucleophile, displacing the chloride from the chloroacetamide.

Regioselectivity Considerations in Tetrazole Functionalization

A critical aspect in the synthesis of 1-substituted tetrazoles, such as this compound, is the control of regioselectivity. The tetrazole anion has two potential sites for alkylation, the N1 and N2 positions, leading to the formation of two regioisomers. The ratio of these isomers is dependent on a variety of factors.

The nature of the substituent at the 5-position of the tetrazole ring can have a significant steric and electronic influence on the site of alkylation. Additionally, the choice of the alkylating agent, the solvent polarity, the counter-ion of the tetrazolate salt, and the reaction temperature can all play a role in directing the alkylation to either the N1 or N2 position. mdpi.com For instance, in the alkylation of pyrazoles, which share some structural similarities with tetrazoles, steric effects have been shown to favor alkylation at the less hindered nitrogen atom. mdpi.comsemanticscholar.orgresearchgate.net Understanding and controlling these factors are essential for the selective synthesis of the desired this compound isomer.

Synthetic Advantages and Scalability Studies

The synthesis of this compound is primarily approached as a two-step process: the formation of the precursor, 2-(1H-tetrazol-1-yl)acetic acid, followed by its amidation. The advantages and scalability of this synthetic route are contingent on the efficiency and practicality of each of these steps.

The subsequent amidation of 2-(1H-tetrazol-1-yl)acetic acid to yield this compound is a standard chemical transformation. While specific studies on the scalability of this exact conversion are not extensively detailed in the available literature, data from the synthesis of structurally related bis-acetamide compounds, such as 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(substituted phenyl) acetamides, provide valuable insights into the expected efficiency of such a reaction. nih.gov The synthesis of these related compounds demonstrates that the amidation of a tetrazole-containing carboxylic acid can proceed with good to excellent yields, generally in the range of 75-80%. nih.gov

For the purpose of illustrating the potential efficiency of the amidation step, the following data table has been compiled based on the yields reported for the synthesis of analogous bis-acetamide compounds. nih.gov It is important to note that these values are for structurally related molecules and serve as an estimation for the synthesis of this compound.

EntryAmine SourceSolventCoupling AgentReported Yield (%) for Analogous Amide
1AmmoniaDichloromethane (DCM)Thionyl chloride/Ammonia~75-80 (estimated)
2Ammonium chlorideDimethylformamide (DMF)HBTU, DIPEA~75-80 (estimated)

From a scalability perspective, the synthesis of this compound presents several considerations. The use of sodium azide in the formation of the tetrazole ring necessitates stringent safety precautions on a large scale due to its toxicity and potential for forming explosive hydrazoic acid. However, the one-pot nature of the synthesis of the carboxylic acid precursor is advantageous for industrial production as it can reduce cycle times and equipment occupancy.

Further research into solid-supported catalysts or flow chemistry processes for both the tetrazole formation and the amidation step could offer significant advantages for the safe, efficient, and scalable production of this compound.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental formula of 2-(1H-tetrazol-1-yl)acetamide, which is C₃H₅N₅O. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

The calculated exact mass of the neutral molecule is 127.0494. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ or other adducts. The measured m/z of this ion would be compared to the calculated value to confirm the elemental composition.

Calculated HRMS Data for this compound (C₃H₅N₅O)

IonCalculated Exact Mass (m/z)
[M+H]⁺128.0572
[M+Na]⁺150.0391
[M+K]⁺166.0131

The observation of an ion with a measured m/z value that matches the calculated value for [C₃H₆N₅O]⁺ (for the [M+H]⁺ ion) to within a few parts per million (ppm) provides definitive evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the tetrazole ring.

Key expected vibrational modes include the N-H stretching of the amide, the C=O stretching of the carbonyl group, and various stretching and bending vibrations associated with the C-N bonds and the tetrazole ring system. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (N-H)N-H Stretch3350–3180Medium-Strong
Methylene (B1212753) (C-H)Asymmetric/Symmetric Stretch2960–2850Medium-Weak
Amide (C=O)C=O Stretch (Amide I)1680–1640Strong
Amide (N-H)N-H Bend (Amide II)1640–1550Medium
Tetrazole RingN=N & C=N Stretch1500–1400Medium-Strong
Methylene (C-H)Scissoring~1465Weak
Tetrazole RingRing Breathing/Bending1200–900Medium-Weak

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly documented, analysis of the closely related compound 2-(1H-tetrazol-1-yl)acetic acid monohydrate offers significant insight into the likely structural properties. nih.gov Data from this analog suggests the molecule adopts a stable, well-defined conformation in the solid state. The presence of the acetamide (B32628) group in place of the carboxylic acid is expected to influence the crystal packing primarily through its different hydrogen bonding capabilities.

Table 2: Crystallographic Data for the Analog Compound 2-(1H-Tetrazol-1-yl)acetic acid monohydrate nih.gov

ParameterValue
Chemical FormulaC₃H₄N₄O₂·H₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.848(2)
b (Å)10.875(3)
c (Å)8.243(2)
β (°)99.886(4)
Volume (ų)605.2(3)
Z4

Disclaimer: This data is for a structural analog. The crystal parameters for this compound may differ.

Conformational analysis reveals the spatial orientation of different parts of a molecule. A key parameter is the dihedral angle between the plane of the tetrazole ring and the attached acetamide side chain. In the crystal structure of the analog 2-(1H-tetrazol-1-yl)acetic acid, this dihedral angle is reported to be 84.6(14)° and 87.3(2)° in separate studies, indicating that the side chain is oriented nearly perpendicular to the plane of the heterocyclic ring. nih.gov

This perpendicular conformation is likely adopted to minimize steric repulsion between the side chain and the nitrogen atoms of the tetrazole ring. It is highly probable that this compound adopts a similar conformation in the solid state.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The amide group provides a strong hydrogen bond donor (N-H) and a strong acceptor (C=O), which can form robust interactions. Additionally, the sp²-hybridized nitrogen atoms of the tetrazole ring are effective hydrogen bond acceptors. nih.govacs.org

Potential hydrogen bonding interactions include:

N-H···O=C: The amide N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, often forming chains or dimers.

N-H···N: The amide N-H may also interact with one of the nitrogen atoms of the tetrazole ring. nih.gov

C-H···O/N: Weaker C-H···O or C-H···N interactions involving the methylene C-H bonds may also contribute to the stability of the crystal lattice. rsc.org

Furthermore, π–π stacking interactions between the aromatic tetrazole rings of adjacent molecules can play a role in stabilizing the crystal structure. nih.gov These interactions typically occur in a parallel-displaced or T-shaped arrangement to optimize electrostatic interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, a unique surface is generated for each molecule, allowing for the detailed study of how molecules interact with their neighbors. The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), and generating 2D fingerprint plots that summarize the intermolecular contacts.

General Principles of Hirshfeld Surface Analysis in Related Structures:

In the crystal structures of compounds containing both tetrazole and acetamide functionalities, intermolecular interactions are typically dominated by hydrogen bonds and other close contacts.

Hydrogen Bonding: The amide group (-CONH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atoms of the tetrazole ring are also effective hydrogen bond acceptors. Therefore, strong N-H···O and N-H···N hydrogen bonds are expected to be significant in the crystal packing of this compound. These interactions would appear as distinct, bright red regions on the dnorm surface and as sharp spikes in the corresponding 2D fingerprint plots.

H···H Contacts: Van der Waals interactions involving hydrogen atoms typically account for a large portion of the Hirshfeld surface area. These are visualized as a widely scattered region in the 2D fingerprint plots.

Analysis of Analogous Compounds:

Studies on various substituted acetamides and tetrazoles reveal common interaction patterns. For instance, in the Hirshfeld surface analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the most significant contacts in the crystal packing were identified as H···H, H···Cl/Cl···H, H···C/C···H, H···O/O···H, and H···S/S···H. nih.gov Similarly, for tetrazole derivatives, N···H/H···N contacts are often major contributors to the Hirshfeld surface, indicating the prevalence of hydrogen bonding involving the tetrazole ring nitrogens. nih.govresearchgate.net

For this compound, a hypothetical breakdown of intermolecular contacts based on analyses of similar structures might look like the data presented in Table 1. It is crucial to note that this table is a hypothetical representation and not based on experimental data for the target compound.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: This data is illustrative and not based on experimental findings for the specified compound.)

Contact TypePercentage Contribution (%)
H···H~40-50
O···H/H···O~20-25
N···H/H···N~15-20
C···H/H···C~5-10
Other<5

Without experimental crystallographic data for this compound, a definitive and detailed Hirshfeld surface analysis cannot be provided. The information presented here is based on the analysis of structurally related compounds and serves to illustrate the expected nature of intermolecular interactions in this molecule.

Based on a thorough review of available scientific literature, a dedicated computational and theoretical investigation focusing solely on the compound “this compound” has not been published. While Density Functional Theory (DFT) and other computational methods are widely applied to various tetrazole derivatives, specific data for the electronic and structural properties of this compound is not present in the accessible research.

General computational studies on related acetamide and tetrazole compounds provide a framework for how such an analysis would be conducted. nih.govresearchgate.netnih.gov For instance, research on more complex bis-tetrazole acetamides has utilized DFT to explore molecular geometry, electronic structure, and reactivity. nih.govresearchgate.net These studies typically employ methods like B3LYP with basis sets such as 6-311++G(d) to perform calculations. researchgate.net

However, without specific research on this compound, it is not possible to provide the detailed, scientifically accurate data and analysis required for the requested article sections, including molecular geometry optimization, HOMO-LUMO energies, MEP mapping, chemical hardness, Fukui indices, or thermodynamic properties. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the article focusing on the computational chemistry of this compound cannot be generated at this time due to the absence of the necessary research findings and data in the public domain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of tetrazole-based compounds. Theoretical calculations have been used to analyze the ¹H-NMR and ¹³C-NMR spectra of tetrazole acetamide (B32628) derivatives. nih.gov By employing methods like the B3LYP functional with basis sets such as 6-311++G(d) and 6-31G(d), researchers can calculate chemical shifts and compare them with experimental data to validate molecular structures. nih.govresearchgate.net This predictive capability saves significant time and resources by allowing for the theoretical characterization of compounds prior to their synthesis. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to examine the stability and conformational dynamics of ligand-protein complexes at an atomic level. For derivatives of tetrazole acetamide, MD simulations have been conducted to validate the findings from molecular docking studies. nih.govresearchgate.net In one study, a 100 ns MD simulation was performed on a protein-ligand complex, which revealed that the complex remained stable throughout the simulation trajectory. nih.govresearchgate.net Such simulations are crucial for confirming the binding stability of the ligand in the receptor's active site, suggesting that these derivatives are promising candidates for further development. nih.gov The Desmond software suite, utilizing force fields like OPLS3, is one of the tools employed for these simulations. nih.gov

Molecular Docking Studies

Molecular docking is a cornerstone of the computational investigation of tetrazole acetamides, used to predict the binding orientation and affinity of these molecules to various protein targets. nih.govnih.govresearchgate.netbenthamdirect.com This technique has been widely applied to explore the potential of tetrazole acetamide derivatives as therapeutic agents, particularly in cancer research. nih.govresearchgate.netresearchgate.net By docking these compounds into the active sites of proteins such as caspase-3, NF-KAPPA-B, and TP53, researchers can identify promising candidates for drug development. nih.govresearchgate.net

A key output of molecular docking studies is the prediction of binding energy, which quantifies the binding affinity between a ligand and its protein target. Lower binding energy values typically indicate a more stable and potent interaction. For derivatives of 2-(1h-tetrazol-1-yl)acetamide, docking studies have yielded significant binding energy values against various cancer-related proteins. nih.govresearchgate.net For example, a bis-tetrazole acetamide derivative demonstrated a potent interaction with TP53 and NF-KAPPA-B, with binding energies of -11.8 kJ/mol and -10.9 kJ/mol, respectively. nih.govresearchgate.net Another derivative showed a strong interaction with caspase-3, with a binding energy of -10.0 kJ/mol. nih.govresearchgate.net These predictions are vital for ranking and prioritizing compounds for further experimental testing.

Derivative CompoundTarget ProteinPredicted Binding Energy (kJ/mol)Reference
2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl)acetamideTP53-11.8 nih.govresearchgate.net
2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl)acetamideNF-KAPPA-B-10.9 nih.govresearchgate.net
2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl)acetamideCaspase-3-10.0 nih.govresearchgate.net

Beyond predicting binding energy, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. Hydrogen bonds are consistently identified as a crucial interaction for tetrazole-containing compounds. nih.govplos.orgnih.gov The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, forming an extended hydrogen-bonding network within a receptor pocket. nih.gov Docking studies of tetrazole derivatives reveal that hydrogen bonds, alongside hydrophobic interactions, are primary drivers of their binding affinity. researchgate.net Visualizing these interactions helps in understanding the structural basis of a compound's activity and provides a roadmap for designing modifications to enhance potency.

Understanding the binding mode, or the specific orientation (pose) of a ligand within a receptor's active site, is critical for structure-based drug design. nih.gov Docking studies characterize how tetrazole acetamide derivatives fit into the binding pockets of their target proteins. nih.govresearchgate.net These studies show how the tetrazole ring and acetamide linker orient themselves to engage with key amino acid residues. researchgate.net The tetrazole moiety, often acting as a bioisostere for a carboxylic acid group, can form crucial interactions, including hydrogen bonds and metal coordination, that anchor the molecule in the active site. nih.govresearchgate.net By analyzing these binding modes, scientists can explain the structure-activity relationships (SAR) observed in a series of compounds and rationally design new molecules with improved binding characteristics.

Computational Software and Basis Sets Utilized

A variety of specialized software and theoretical models are employed in the computational study of tetrazole acetamides. The selection of software and basis sets is critical for obtaining accurate and reliable results. nih.goviosrjournals.org

Software:

For DFT Calculations: The Gaussian software package (e.g., Gaussian 09W) is frequently used for geometry optimization and the calculation of electronic properties. nih.govbenthamdirect.comiosrjournals.org

For Molecular Docking: AutoDock, AutoDock Vina, and MGL tools are commonly utilized to perform molecular docking simulations and prepare molecules for docking. nih.govnih.govresearchgate.netbenthamdirect.com Biovia Discovery Studio and PyRx are often used for visualizing and analyzing the docking results. researchgate.netkashanu.ac.irkashanu.ac.ir

For MD Simulations: The Desmond software suite is a notable tool for carrying out molecular dynamics simulations. nih.gov

Basis Sets and Functionals:

Density Functional Theory (DFT) calculations often employ the B3LYP hybrid functional. nih.govresearchgate.netiosrjournals.orgresearchgate.net

A range of Pople-style basis sets, such as 6-31G, 6-31G(d), 6-311++G(d), and 6-311++G(d,p), are commonly used, with the inclusion of diffuse and polarization functions known to improve the accuracy for systems with large electron densities. nih.govresearchgate.netbenthamdirect.comiosrjournals.orgresearchgate.net Correlation-consistent basis sets like cc-pVTZ are also utilized. iosrjournals.org

TaskSoftware/MethodBasis Sets/FunctionalsReference
DFT CalculationsGaussian 09WB3LYP, 6-311++G(d), 6-31G(d), 6-311+G(d,p), cc-pVTZ nih.govbenthamdirect.comiosrjournals.orgresearchgate.net
Molecular DockingAutoDock, AutoDock Vina, PyRxNot Applicable nih.govnih.govresearchgate.netbenthamdirect.comkashanu.ac.ir
Result VisualizationBiovia Discovery Studio, MGL ToolsNot Applicable nih.govresearchgate.netkashanu.ac.ir
Molecular DynamicsDesmondOPLS3 Force Field nih.gov

Preclinical Biological Activities and Mechanistic Insights

General Biological Activity Profiles of Tetrazole-Acetamide Derivatives

Tetrazole-acetamide derivatives have been reported to possess a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govtaylorandfrancis.com The versatility of this chemical scaffold allows for modifications that can enhance its interaction with various biological targets.

The anticancer activity of tetrazole derivatives is a prominent area of research. dovepress.com Studies have shown that certain 5-substituted tetrazole-1-yl acetamides exhibit cytotoxicity against various cancer cell lines. For example, some derivatives have shown significant activity against HT-29 and moderate activity against MDA-MB-231 cancer cell lines. x-mol.net The mechanism of their anticancer action is an area of active investigation, with some studies suggesting that these compounds may act as potential genotoxic agents that bind to DNA, forming stable complexes. consensus.app

In the realm of antimicrobial activity, tetrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. wikipedia.org The introduction of a tetrazole arrangement in thiourea (B124793) derivatives has been shown to increase antimicrobial activity. nih.gov Some novel imide-tetrazoles have exhibited a broad spectrum of activity, with minimum inhibitory concentration (MIC) values indicating higher potency than reference antibiotics in some cases. nih.gov The antimicrobial action of some derivatives is believed to involve the inhibition of bacterial DNA topoisomerase IV and gyrase. nih.gov

The anti-inflammatory potential of tetrazole-acetamide derivatives has also been explored. Certain derivatives have shown significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema model. nih.govfrontiersin.org The mechanism of anti-inflammatory action for some acetamide (B32628) derivatives involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov

Furthermore, tetrazole derivatives have been investigated for their anticonvulsant properties. semanticscholar.orgmdpi.com Studies using subcutaneous pentylenetetrazole (PTZ) seizure models have shown that some 5-substituted 1H-tetrazole derivatives exhibit significant anticonvulsant activity, comparable to standard drugs like diazepam. exlibrisgroup.com

Table 1: Overview of General Biological Activities of Tetrazole-Acetamide Derivatives

Biological Activity Key Findings Reference Compounds/Derivatives Potential Mechanisms of Action
Anticancer Cytotoxicity against various cancer cell lines (e.g., HT-29, MDA-MB-231). x-mol.net 5-substituted tetrazole-1-yl acetamides DNA binding and formation of stable complexes. consensus.app
Antimicrobial Efficacy against Gram-positive and Gram-negative bacteria. wikipedia.orgnih.gov Imide-tetrazoles Inhibition of DNA topoisomerase IV and gyrase. nih.gov
Anti-inflammatory Significant anti-inflammatory effects in preclinical models. nih.govfrontiersin.org N/A Inhibition of COX-1 and COX-2 enzymes. nih.gov
Anticonvulsant Significant anticonvulsant activity in seizure models. exlibrisgroup.com 5-substituted 1H-tetrazoles N/A

Enzyme Inhibition Studies

The ability of 2-(1H-tetrazol-1-yl)acetamide derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. These compounds have been evaluated against a range of enzymes implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for the treatment of diabetes. A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been synthesized and evaluated as non-carboxylic PTP1B inhibitors. One particular derivative, a 5-Cl substituted benzothiazole (B30560) analogue (NM-14), demonstrated significant PTP1B inhibition with an IC50 value of 1.88 µM. Another compound from this series, NM-03, also showed potent inhibitory activity with an IC50 value of 4.48 µM. These findings suggest that tetrazole-acetamide derivatives are promising prototypes for the development of novel PTP1B inhibitors with antidiabetic potential.

Heme oxygenase-1 (HO-1) is an enzyme that plays a cytoprotective role in both normal and cancer cells, and its overexpression is often correlated with poor prognosis and chemoresistance in many tumors. Consequently, the inhibition of HO-1 is considered a potential antitumor strategy. Novel acetamide-based HO-1 inhibitors have been designed and evaluated for their anticancer activity. Certain compounds have shown potent inhibition of the HO-1 enzyme and have demonstrated significant activity against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG, A172) cells. One such acetamide-based HO-1 inhibitor, VP18/58, has been shown to counteract glioblastoma progression by modulating the HIFα/HO-1/VEGF signaling cascade.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. Novel derivatives bearing a (pyridin-2-yl)tetrazole scaffold have been synthesized and evaluated for their inhibitory effects on AChE. One of the synthesized substances demonstrated the highest percentage of inhibition, reaching 23.7% at a concentration of 75 µM. Molecular docking simulations suggest that compounds with stronger nucleophilic substituents exhibit more robust AChE inhibitory activity due to a greater number of hydrogen bonds formed with the enzyme.

Lanosterol 14-α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This enzyme is a well-established target for antifungal drugs, particularly azoles (including tetrazoles). wikipedia.org The mechanism of action of these antifungal agents involves the coordination of a nitrogen atom in the azole ring to the heme iron of the enzyme, thereby inhibiting its function. While specific studies on the inhibition of Lanosterol 14-α-demethylase by "this compound" are not extensively detailed in the provided search results, the known role of the tetrazole moiety as an inhibitor of this enzyme suggests that tetrazole-acetamide derivatives could be promising candidates for the development of new antifungal agents. wikipedia.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. A library of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives has been designed and synthesized as potent VEGFR-2 inhibitors. One compound from this series, W13, exhibited potent VEGFR-2 inhibition with an IC50 of 1.6 nM and also showed significant anti-proliferative activity against HGC-27 tumor cells. This research highlights the potential of the acetamide scaffold in the design of effective VEGFR-2 inhibitors for cancer therapy.

Table 2: Summary of Enzyme Inhibition Studies of Tetrazole-Acetamide Derivatives

Enzyme Target Derivative Class Key Findings IC50 Values
Protein Tyrosine Phosphatase 1B (PTP1B) N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives Significant inhibition of PTP1B. NM-14: 1.88 µM, NM-03: 4.48 µM
Heme Oxygenase-1 (HO-1) Acetamide-based inhibitors Potent inhibition of HO-1 and anticancer activity. N/A
Acetylcholinesterase (AChE) (Pyridin-2-yl)tetrazole derivatives Moderate inhibitory activity against AChE. 23.7% inhibition at 75 µM
Lanosterol 14-α-demethylase Tetrazole derivatives (general) Known inhibitors of this fungal enzyme. wikipedia.org N/A
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives Potent inhibition of VEGFR-2. W13: 1.6 nM

Based on a thorough review of the available scientific literature, there is insufficient public data to generate an article on the preclinical biological activities of the specific chemical compound “this compound” that adheres to the provided outline.

The existing research focuses on more complex derivatives that incorporate the this compound moiety, rather than the parent compound itself. For instance, complex molecules containing this structure have been investigated as potential JAK-2 inhibitors. However, discussing these derivatives would fall outside the strict scope of your request, which is to focus solely on "this compound".

Therefore, it is not possible to provide a detailed and scientifically accurate article covering the specific enzyme targets, receptor modulation pathways, and antineoplastic activities of "this compound" as the primary subject, as the requested research findings for this particular compound are not available in the public domain.

Antineoplastic and Antiproliferative Activities (In Vitro Studies)

Modulation of Signaling Pathways (e.g., PI3K-Akt-mTOR)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival. wikipedia.org Its dysregulation is frequently implicated in diseases such as cancer, making it a key target for therapeutic intervention. mdpi.com Preclinical research has shown that certain acetamide derivatives containing a heterocyclic moiety can modulate this pathway.

For instance, a novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative, known as compound W13, has demonstrated the ability to effectively block the PI3K-Akt-mTOR signaling pathway in human gastric cancer (HGC-27) cells. nih.gov This inhibition is a key aspect of its anticancer mechanism, leading to the induction of apoptosis and suppression of tumor cell proliferation. nih.gov The PI3K/Akt/mTOR pathway's role in promoting cell survival and resistance to chemotherapy underscores the therapeutic potential of compounds that can inhibit its activity. mdpi.com The action of W13 illustrates how acetamide-based compounds can serve as a scaffold for developing targeted inhibitors of crucial oncogenic signaling pathways. nih.gov

Anti-angiogenesis Studies (e.g., Inhibition of Tube Formation)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. nih.gov The vascular endothelial growth factor receptor-2 (VEGFR-2) is a pivotal player in this process. nih.gov Inhibition of angiogenesis is a well-established strategy in cancer therapy.

Studies involving the acetamide derivative W13 have also revealed significant anti-angiogenic properties. The compound was shown to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis. nih.gov This effect was linked to the inhibition of VEGFR-2 phosphorylation, demonstrating that W13 directly targets a key initiator of the angiogenic cascade. nih.gov The ability of tetrazole-related acetamide structures to interfere with processes like endothelial cell tube formation highlights their potential as anti-angiogenic agents. nih.govmdpi.com

Antimicrobial Properties (In Vitro and Preclinical In Vivo)

Derivatives of this compound have been explored for their potential to combat a wide range of pathogenic microorganisms. The tetrazole ring is a known pharmacophore in several antimicrobial drugs, and its incorporation into novel structures is a common strategy in the search for new anti-infective agents. nih.govresearchgate.net

The antibacterial potential of tetrazole acetamide derivatives has been evaluated against various bacterial strains. In one study, a series of 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides demonstrated weak to moderate activity against the Gram-positive bacterium Staphylococcus aureus (methicillin-resistant strain ATCC 43300). vnu.edu.ua However, these specific compounds showed no activity against the tested Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. vnu.edu.ua

In contrast, another study on novel imide-tetrazole hybrids yielded more potent results. Certain compounds in this series exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 3.2 μg/mL against both standard and clinical Gram-positive and Gram-negative bacterial strains. nih.gov Notably, for some strains, the activity was higher than that of the reference drug, Ciprofloxacin. nih.gov These compounds were found to inhibit the growth of clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis with MIC values of 0.8 μg/mL. nih.gov Mechanistic studies suggested that these imide-tetrazoles may act by inhibiting bacterial DNA topoisomerase IV and DNA gyrase. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Tetrazole Derivatives

Compound Class Bacterial Strain Activity/MIC Source
2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides Staphylococcus aureus (MRSA) Weak to Moderate vnu.edu.ua
2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides Escherichia coli, Klebsiella pneumoniae Inactive vnu.edu.ua
Imide-tetrazole Hybrids (Compounds 1, 2, 3) Staphylococcus aureus (clinical) 0.8 μg/mL nih.gov

This table is for illustrative purposes and represents data from different studies on various derivatives.

The antifungal properties of tetrazole acetamide derivatives have also been a subject of investigation. The series of 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides that showed modest antibacterial results exhibited more promising antifungal activity. vnu.edu.ua Several derivatives demonstrated moderate activity against Candida albicans and high activity against Cryptococcus neoformans, with growth inhibition ranging from 85.5% to 101.5% for the most active compounds. vnu.edu.ua

Further research into other tetrazole derivatives has identified highly potent antifungal candidates. One such compound, designated D2, showed powerful in vitro activity against a panel of seven pathogenic fungi. nih.gov Its MIC values were notably low against the three most critical fungal pathogens: <0.008 μg/mL for Candida albicans, <0.008 μg/mL for Cryptococcus neoformans, and 2 μg/mL for Aspergillus fumigatus. nih.gov This compound also retained potency against fluconazole-resistant isolates of Candida auris. In vivo studies in a murine model of systemic candidiasis showed that compound D2 was more effective than the established antifungal albaconazole (B1665687) at reducing fungal burden and extending survival. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Tetrazole Derivatives

Compound Class/Name Fungal Strain Activity/MIC Source
2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides Candida albicans Moderate Activity vnu.edu.ua
2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides Cryptococcus neoformans High Activity (up to 101.5% inhibition) vnu.edu.ua
Tetrazole Derivative D2 Candida albicans <0.008 μg/mL nih.gov
Tetrazole Derivative D2 Cryptococcus neoformans <0.008 μg/mL nih.gov

This table is for illustrative purposes and represents data from different studies on various derivatives.

The tetrazole nucleus is a component of various scaffolds investigated for antiviral activity. mdpi.com Research on novel tetrazole-containing 4H-thiopyrano[2,3-b]quinolines revealed moderate antiviral activity against the influenza A/Puerto Rico/8/34 virus in Madin-Darby Canine Kidney (MDCK) cells. mdpi.com These compounds were generally characterized by low toxicity in the cell models used. mdpi.com

Similarly, a series of 2-adamantyl-5-aryl-2H-tetrazoles were synthesized and tested for anti-influenza activity. researchgate.netnih.gov Some of these compounds displayed moderate inhibitory effects against the influenza A (H1N1) virus in vitro. researchgate.netnih.gov One derivative, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, showed a selectivity index (SI) of 11, which was significantly higher than that of the reference drug rimantadine (B1662185) (SI 5), indicating a better margin between its antiviral efficacy and cytotoxicity. nih.gov

Analgesic and Anti-inflammatory Properties (Preclinical In Vivo Models)

Tetrazole-containing compounds have been synthesized and evaluated for their potential to alleviate pain and inflammation. nih.gov The tetrazole ring is sometimes used as a bioisostere for a carboxylic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Preclinical studies in animal models are essential for evaluating these properties. ijpras.com For instance, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and subsequently investigated for their potential analgesic activity. scilit.com Similarly, studies on other related heterocyclic systems, such as 1,2,4-triazoles, have shown encouraging results in standard preclinical models. nih.gov For example, in the acetic acid-induced writhing test, a model for assessing peripheral analgesic activity, certain triazole derivatives demonstrated a significant reduction in the number of writhes, with one compound showing 83% inhibition compared to 71.5% for the standard drug ibuprofen (B1674241). nih.gov In carrageenan-induced paw edema, a common model for acute inflammation, these compounds also showed potent anti-inflammatory effects, with one derivative achieving 91% edema inhibition, surpassing that of ibuprofen (82%). nih.gov While these results are for the closely related triazole scaffold, they highlight the potential of nitrogen-rich heterocycles, including tetrazoles, in the development of new analgesic and anti-inflammatory agents.

Pain Pathway Modulation

Currently, there is no publicly available scientific literature detailing the specific mechanisms by which this compound modulates pain pathways. Preclinical studies investigating its interaction with specific targets within the ascending or descending pain signaling cascades, such as opioid receptors, ion channels, or neurotransmitter systems, have not been reported. Therefore, mechanistic insights into its potential analgesic effects remain uncharacterized.

In Vivo Nociceptive Response Studies (e.g., Hot-plate, Tail-clip, Acetic Acid-induced Writhing Tests)

There is a lack of published preclinical data from in vivo nociceptive response studies for this compound. Standard animal models of pain that are used to evaluate the analgesic potential of novel compounds, including the hot-plate test, tail-clip test, and acetic acid-induced writhing test, have not been reported in the scientific literature for this specific compound. Consequently, its efficacy in mitigating nociceptive responses in these established preclinical models is unknown.

Antidiabetic Properties (Preclinical)

Preclinical investigations into the potential antidiabetic properties of this compound are not available in the current body of scientific literature. Studies assessing its effects on blood glucose levels, insulin (B600854) sensitivity, or its interaction with molecular targets relevant to diabetes mellitus have not been documented. As a result, its potential as an antidiabetic agent has not been established through preclinical research.

Structure Activity Relationship Sar and Rational Design

Impact of Substituent Variation on Biological Activity

The introduction of various substituents onto the core structure of tetrazole-containing compounds has a profound effect on their biological activity. Studies on 5-substituted 1H-tetrazoles have demonstrated that both the nature and position of these substituents are critical determinants of anticonvulsant efficacy.

In a study evaluating phenyl and phenylmethyl tetrazole derivatives against pentylenetetrazole (PTZ)-induced seizures, significant variations in activity were observed. researchgate.net For instance, derivatives with specific substitutions on an associated phenyl ring showed a marked increase in the latency to myoclonic and generalized seizures. researchgate.net This highlights the importance of the electronic and steric properties of the substituents. Generally, the introduction of fluorine atoms or trifluoromethyl groups into the aromatic systems of related acetamide (B32628) anticonvulsants has been shown to increase lipophilicity, which can lead to better distribution to the central nervous system and enhanced activity. nih.gov

The following table summarizes the anticonvulsant effects of various 5-substituted 1H-tetrazoles, illustrating the impact of different substituents.

CompoundSubstituent (R)Mean Latency to Myoclonic Seizures (sec)Mean Latency to Generalized Seizures (sec)
Control-130.3207.8
T14-Chlorophenyl299.2490.3
T24-Methoxyphenyl156.5285.5
T34-Nitrophenyl421.2668.5
T74-Chlorobenzyl250.7410.8

Similarly, SAR studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, acting as G protein-coupled receptor-35 (GPR35) agonists, showed that substitutions on the benzamide (B126) phenyl ring significantly influenced potency. nih.gov This systematic variation of substituents is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's interaction with its biological target.

Influence of Tetrazole Nitrogen Substitution Pattern (N1 vs. N2)

The tetrazole ring contains four nitrogen atoms, allowing for substitution at either the N1 or N2 position, resulting in distinct regioisomers. The spatial arrangement of the substituent is determined by which nitrogen atom it is attached to, and this has been shown to be a critical factor for biological activity.

Research comparing N1- and N2-substituted tetrazole regioisomers has revealed significant differences in their pharmacological profiles. For example, in a study of LY2183240 regioisomers, the 2,5-substituted isomer demonstrated potent and selective antimicrobial activity against certain Gram-positive bacteria. In contrast, the 1,5-substituted regioisomer was devoid of any antibacterial effect. This stark difference strongly indicates that the precise positioning of the side chain on the tetrazole ring is crucial for the molecule's ability to interact with its bacterial target. The differential activity is attributed to the distinct electronic distributions and steric hindrances presented by the two isomeric forms, which affects how the molecule binds to its receptor.

Role of Acetamide Moiety Modifications

The replacement of other chemical linkers with an acetamide fragment has been a successful strategy in medicinal chemistry. This modification can increase both chemical and metabolic stability, as amide bonds are generally more resistant to degradation than other functional groups like Mannich bases. mdpi.com Studies on N-benzyl 2-acetamidoacetamides have investigated the necessity of the 2-acetamido group for anticonvulsant activity. nih.gov When this group was replaced with hydrogen, methyl, oxygen, or halogen substituents, it was found that the acetamido group was important but not strictly required for activity. nih.gov For instance, replacing the acetamido group with a hydroxyl or methoxy (B1213986) group retained significant protection against maximal electroshock (MES)-induced seizures. nih.gov However, the potency was often higher in the original acetamido-containing compounds, suggesting this moiety plays a key role in optimizing biological activity. nih.gov

Scaffold Hopping Strategies in Derivative Design

Scaffold hopping is a prominent strategy in drug discovery used to identify novel molecular cores that retain the biological activity of a known active compound while offering improved properties or a distinct intellectual property position. nih.govniper.gov.in This approach involves modifying the central core structure of the molecule to generate new chemotypes. nih.gov

In the context of 2-(1H-tetrazol-1-yl)acetamide derivatives, scaffold hopping can be employed to overcome issues such as poor pharmacokinetics, toxicity, or to explore new chemical space. niper.gov.in Strategies are diverse and can be classified into several categories:

Heterocycle Replacements: This involves replacing one heterocyclic ring with another. For example, a phenyl ring might be replaced with a pyridyl or pyrimidyl ring to enhance metabolic stability. niper.gov.in

Ring Opening or Closure: These strategies manipulate the flexibility of a molecule by altering the number of rotatable bonds, which can improve drug-like properties. nih.gov

Peptidomimetics: This involves designing non-peptide structures that mimic the function of a natural peptide.

Topology-Based Hopping: This focuses on maintaining the three-dimensional shape and pharmacophoric features of the original molecule while using a completely different chemical scaffold.

The goal of these strategies is to create isofunctional molecules with different backbones, effectively "hopping" from one chemical class to another while preserving the desired interaction with the biological target. bhsai.org

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules, including this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into the molecular interactions that govern biological activity. nih.govtandfonline.com

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com

2D-QSAR: These models use descriptors calculated from the 2D representation of molecules (e.g., topological indices, atom counts) to predict activity. tandfonline.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments and calculate steric and electrostatic fields to build more sophisticated predictive models. mdpi.com These approaches help to visualize the favorable and unfavorable regions for interaction around the molecule.

Molecular Docking and Dynamics: These methods simulate the interaction between a ligand (the drug candidate) and its protein target at an atomic level. nih.gov Molecular docking predicts the preferred binding orientation and affinity of a molecule to a receptor. This information is crucial for understanding why certain substituents enhance activity while others diminish it. For example, a computational study on bis-tetrazole acetamides used molecular docking to investigate their anti-cancer potential against targets like caspase-3, NF-KAPPA-B, and TP53. nih.gov The study revealed that specific derivatives formed strong interactions with the protein targets, with calculated binding energies indicating high affinity. nih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time. nih.gov

The following table presents molecular docking results for selected bis-tetrazole acetamide derivatives against cancer-related protein targets.

CompoundTarget ProteinBinding Energy (kJ/mol)
2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl)acetamideTP53-11.8
NF-KAPPA-B-10.9
2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl)acetamideCaspase-3-10.0

These computational approaches accelerate the drug design process by allowing for the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates. nih.gov

Applications in Advanced Materials and Chemical Intermediates

Potential as Energetic Materials

The high nitrogen content and inherent positive heat of formation of the tetrazole ring make it a cornerstone in the development of high-energy-density materials (HEDMs). While 2-(1H-tetrazol-1-yl)acetamide itself has not been extensively characterized as an energetic material, its structural components suggest a significant potential. Tetrazole-based compounds are known for their ability to release large amounts of energy and nitrogen gas upon decomposition, a desirable characteristic for explosives and propellants. mdpi.comacs.org

Research into related compounds, such as bistetrazole derivatives, has shown that these molecules can achieve high densities and detonation velocities, sometimes superior to conventional explosives like RDX. rsc.org The energetic properties of tetrazole-containing compounds are often evaluated based on their nitrogen content, oxygen balance, and heat of formation. Theoretical studies on novel bis-tetrazole acetamides suggest their utility as energetic materials based on calculations of nitrogen percentage and oxygen balance. nih.gov The presence of the acetamide (B32628) group in this compound can influence its density and stability, factors that are critical for the performance and safety of energetic materials.

Table 1: Comparison of Energetic Properties of Selected Tetrazole-Based Compounds
CompoundDetonation Velocity (m/s)Detonation Pressure (GPa)Heat of Formation (kJ/mol)Reference
3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz)8,100Not Reported623 nih.gov
HTATz·N₂H₄ (hydrazine salt)8,500Not Reported669 nih.gov
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one7,75725.7Not Reported nih.gov
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)9,017Not ReportedNot Reported rsc.org

Use as Ligands in Coordination Chemistry

The tetrazole moiety is an effective metal chelator, capable of coordinating with metal ions through its multiple nitrogen atoms. acs.org This makes tetrazole-containing molecules, including this compound, valuable ligands in coordination chemistry. The resulting coordination polymers and metal complexes have diverse structures and applications, ranging from catalysis to materials science. arkat-usa.org

The parent acid, 2-(1H-tetrazol-1-yl)acetic acid, is noted for its excellent coordination properties. nih.gov By extension, the acetamide derivative can also act as a ligand. Coordination could occur through one or more of the nitrogen atoms on the tetrazole ring, with the N4 atom being a common coordination site. arkat-usa.org Additionally, the carbonyl oxygen of the acetamide group could participate in binding, potentially allowing the molecule to act as a bidentate ligand, forming stable chelate rings with a central metal ion. The specific coordination mode would depend on the metal ion, reaction conditions, and the presence of other competing ligands. The synthesis of coordination complexes with pyrazole-acetamide ligands has demonstrated the versatility of the acetamide group in forming stable structures with various transition metals. nih.gov

Table 2: Examples of Tetrazole-Based Ligands in Coordination Chemistry
LigandMetal Ions CoordinatedResulting Structure TypeReference
1,2-bis(tetrazol-1-yl)ethaneCu(II), Cd(II), Ni(II), Co(II)3D Coordination Polymers arkat-usa.org
1,3-bis(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedioneFe(III), Zn(II)Tris-chelate complex, 2D Coordination Polymer unimi.it
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCd(II), Cu(II), Fe(III)Mononuclear Complexes nih.gov
CefazolinCu(II), Co(II), Ni(II), Zn(II)Complexes with enhanced antibacterial activity arkat-usa.org

Intermediates for Complex Heterocycle Synthesis

Derivatives of tetrazole acetic acid are important intermediates in organic synthesis, particularly in the pharmaceutical industry. nih.gov The closely related compound, 2-(1H-tetrazol-1-yl)acetic acid, is a well-established raw material for the production of various antibiotic drugs, most notably Cefazolin. nih.gov

Given this precedent, this compound serves as a valuable synthon for creating more elaborate heterocyclic systems. The acetamide group can be hydrolyzed back to the carboxylic acid or can undergo various chemical transformations. For instance, the amide nitrogen can be involved in cyclization reactions to form new heterocyclic rings. A related derivative, N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, has been identified as a process impurity in the synthesis of Cefazolin, underscoring the relevance of this molecular framework in complex pharmaceutical manufacturing. synzeal.com The versatility of the tetrazole ring, combined with the reactivity of the acetamide functional group, makes this compound a promising starting point for the synthesis of novel bioactive compounds and functional materials. researchgate.net

Table 3: Heterocyclic Compounds Synthesized from or Related to Tetrazole Acetic Acid Intermediates
Starting IntermediateResulting Complex Heterocycle/DrugApplicationReference
2-(1H-tetrazol-1-yl)acetic acidCefazolinAntibiotic nih.gov
2-(1H-tetrazol-1-yl)acetic acid derivatives2-(1H-Tetrazol-1-yl)acetic acid derivativesGeneral Pharmaceutical Synthesis acs.org
N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide(Related to Cefazolin synthesis)Pharmaceutical Impurity/Intermediate synzeal.com

Emerging Research Areas and Future Perspectives

Development of Novel Therapeutic Agents

The scaffold of 2-(1H-tetrazol-1-yl)acetamide is a cornerstone in the synthesis of a wide array of therapeutic agents. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common feature in many biologically active molecules. This substitution can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.

Derivatives of this compound have demonstrated significant potential across various therapeutic areas:

Antimicrobial Agents: Researchers have synthesized numerous derivatives that exhibit promising antibacterial and antifungal activities. For instance, certain 2-(1-allyl-1H-tetrazol-5-ylsulfanyl)-acetamides have shown high antifungal potential. vnu.edu.ua The ongoing challenge of antimicrobial resistance necessitates the development of new classes of antibiotics, and tetrazole-acetamide derivatives present a promising avenue for exploration. zsmu.edu.ua

Anticancer Agents: The tetrazole ring is a key pharmacophore in the design of potential anticancer drugs. nih.gov Studies on bis-tetrazole acetamides have revealed their potential to interact with cancer-related proteins like TP53, NF-KAPPA-B, and caspase-3. nih.gov Further investigation into the anticancer properties of specifically designed this compound derivatives could lead to the discovery of novel and effective cancer therapies. researchgate.net

Anti-inflammatory Agents: Tetrazole derivatives have been investigated for their anti-inflammatory properties. nih.gov By modifying the acetamide (B32628) portion of the molecule, researchers can fine-tune the compound's activity against inflammatory targets.

A notable application of this structural motif is in the synthesis of cephalosporin (B10832234) antibiotics. "Tetrazolyl Acetamide Acetal," chemically known as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, is a known impurity and a key intermediate in the production of Cefazolin, a widely used antibiotic. synzeal.comaquigenbio.comsimsonpharma.comchemicea.com This underscores the industrial and pharmaceutical importance of the this compound core.

Exploration of Untapped Biological Targets

The versatility of the this compound scaffold allows for the design of ligands that can interact with a wide range of biological targets. While research has focused on established targets for antimicrobial and anticancer therapies, there is vast potential to explore new and untapped biological pathways.

The ability of the tetrazole ring to participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, makes it an attractive component for designing inhibitors for enzymes that are currently considered "undruggable." The development of compound libraries based on the this compound framework could be instrumental in high-throughput screening campaigns to identify novel inhibitors for a variety of diseases.

Advanced Computational Modeling and Simulations

Computational chemistry plays a pivotal role in modern drug discovery and materials science. Advanced computational modeling and simulations are being increasingly applied to understand the properties and potential applications of tetrazole derivatives. nih.gov

Key areas where computational studies are making an impact include:

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the chemical structure of this compound derivatives and their biological activity. This allows for the rational design of more potent and selective compounds.

Molecular Docking: These simulations predict how a molecule will bind to a specific biological target, such as an enzyme or a receptor. This information is crucial for understanding the mechanism of action and for optimizing the design of new drugs. nih.govresearchgate.net

Quantum Chemical Calculations: These methods can be used to predict the electronic properties, reactivity, and stability of molecules. For instance, calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the charge transfer within the molecule and its potential as an energetic material. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a molecule interacts with its environment over time, offering deeper insights into its behavior and stability. nih.gov

Supramolecular Chemistry and Hydrogen Bonding Synthons

The tetrazole and acetamide moieties in this compound are excellent candidates for forming non-covalent interactions, particularly hydrogen bonds. nih.govnih.gov This makes the compound and its derivatives valuable building blocks in supramolecular chemistry, the study of chemical systems composed of a discrete number of molecules.

The predictable hydrogen bonding patterns of the tetrazole and acetamide groups can be utilized to construct well-defined supramolecular architectures, such as one-, two-, or three-dimensional networks. nih.gov These structures have potential applications in:

Crystal Engineering: The design and synthesis of new crystalline materials with desired properties.

Materials Science: The development of functional materials such as porous solids for gas storage or separation.

Coordination Polymers: The tetrazole ring can coordinate with metal ions to form coordination polymers with interesting magnetic, optical, or catalytic properties. nih.gov

The study of the supramolecular chemistry of this compound and its derivatives is a rapidly growing field with the potential to yield novel materials with a wide range of applications.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Density (g/cm³)
This compoundC₃H₅N₅O127.111.78
N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamideC₅H₉N₅O₃187.161.76
2-(1H-Tetrazol-1-yl)acetic acidC₃H₄N₄O₂128.09-

Q & A

Q. Basic Characterization

  • X-ray Crystallography : The crystal structure of the monohydrate form reveals O–H⋯O and O–H⋯N hydrogen bonds, forming a 2D network parallel to the bc plane. Unit cell parameters (a = 7.35 Å, b = 9.42 Å, c = 10.87 Å) and refinement data (R = 0.032, wR = 0.087) validate the tetrazole-acetamide backbone .
  • NMR Spectroscopy : Distinct signals in 1H^1H NMR (e.g., δ 9.36–9.39 ppm for tetrazole protons) and 13C^{13}C NMR (δ 145–165 ppm for carbonyl carbons) confirm substitution patterns .
    Advanced Tip : Use dynamic NMR to study tautomerism in tetrazole rings, which can affect reactivity .

What challenges arise in analyzing hydrogen bonding networks in this compound crystals?

Advanced Structural Analysis
Crystallographic studies highlight challenges such as:

  • Polymorphism : Hydrate vs. anhydrate forms exhibit differing hydrogen-bond geometries (e.g., O–H⋯N distances of 2.75–2.89 Å vs. 2.68–2.72 Å) .
  • Disorder in Water Molecules : Partial occupancy of water in the lattice complicates electron density maps. Use SHELXL for disorder modeling and anisotropic refinement to resolve ambiguities .

How do substituents on the tetrazole ring affect physicochemical properties?

Q. Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents increase acidity (pKa ~3–4) and enhance coordination with metal ions (e.g., Zn²⁺ in enzyme inhibition studies) .
  • Alkyl Chains : N-alkylation (e.g., phenethyl groups) improves lipophilicity (logP ~1.5–2.0), critical for membrane permeability in drug discovery .
    Data Table :
DerivativeSubstituentYield (%)logP
4c 4-Cl-benzyl982.1
4l Morpholinoethyl740.8

How to resolve contradictions in spectroscopic data during characterization?

Methodological Approach
Discrepancies in elemental analysis or NMR shifts often arise from:

  • Tautomeric Equilibria : Tetrazole rings can adopt 1H- or 2H- forms, altering peak splitting. Use variable-temperature NMR to identify dominant tautomers .
  • Impurity Artifacts : Byproducts from incomplete reactions (e.g., unreacted isocyanides) may skew results. Employ HPLC-MS (e.g., SFC-ESI) with >95% purity thresholds .

How does catalyst choice influence regioselectivity in MCRs?

Q. Advanced Reaction Design

  • Copper Catalysts : Promote 1,3-dipolar cycloaddition, favoring 1-substituted tetrazoles over 5-substituted isomers .
  • Solvent Effects : Acetonitrile increases polarity, stabilizing transition states for regioselective N-alkylation .
    Case Study : Switching from Cu(I) to Ru(II) catalysts altered product ratios from 85:15 (1H:2H) to 60:40, highlighting catalyst-dependent pathways .

What computational methods predict the bioactivity of this compound derivatives?

Q. Advanced Modeling

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities for targets like β-lactamases. Derivatives with 4-chlorophenyl groups show ΔG = −8.2 kcal/mol, suggesting strong inhibition .
  • QSAR Models : Hammett constants (σ) correlate substituent electronegativity with antimicrobial IC50 values (R² = 0.89) .

How to address reproducibility issues in scaled-up synthesis?

Q. Process Chemistry

  • Continuous-Flow Systems : Reduce batch variability (e.g., 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid synthesis achieved 95% yield at 100 g scale) .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time, ensuring consistent intermediate formation .

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